molecular formula C11H11N3O2 B11185876 N-[4-hydroxy-3-(1H-pyrazol-3-yl)phenyl]acetamide

N-[4-hydroxy-3-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No.: B11185876
M. Wt: 217.22 g/mol
InChI Key: WWLFXWBNKLVQIJ-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3-(1H-pyrazol-3-yl)phenyl]acetamide is a compound that features a pyrazole ring attached to a phenyl group, which is further substituted with a hydroxy group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-3-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the formation of the pyrazole ring followed by its attachment to the phenyl group. One common method involves the cyclization of hydrazine with a β-diketone to form the pyrazole ring. This intermediate can then be reacted with a substituted phenyl acetamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-hydroxy-3-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The acetamide group can be reduced to an amine under reducing conditions.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[4-hydroxy-3-(1H-pyrazol-3-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-3-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The hydroxy and acetamide groups can form hydrogen bonds with biological molecules, potentially inhibiting or activating certain pathways. The pyrazole ring can also interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    N-[4-hydroxyphenyl]acetamide: Lacks the pyrazole ring, which may reduce its bioactivity.

    N-[3-(1H-pyrazol-3-yl)phenyl]acetamide: Similar structure but different substitution pattern, which can affect its reactivity and applications.

    4-hydroxy-3-(1H-pyrazol-3-yl)benzoic acid: Contains a carboxylic acid group instead of an acetamide group, leading to different chemical properties.

Uniqueness

N-[4-hydroxy-3-(1H-pyrazol-3-yl)phenyl]acetamide is unique due to the presence of both the hydroxy and acetamide groups on the phenyl ring, along with the pyrazole ring. This combination of functional groups provides a versatile scaffold for further chemical modifications and potential bioactivity.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-[4-hydroxy-3-(1H-pyrazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C11H11N3O2/c1-7(15)13-8-2-3-11(16)9(6-8)10-4-5-12-14-10/h2-6,16H,1H3,(H,12,14)(H,13,15)

InChI Key

WWLFXWBNKLVQIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C2=CC=NN2

Origin of Product

United States

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